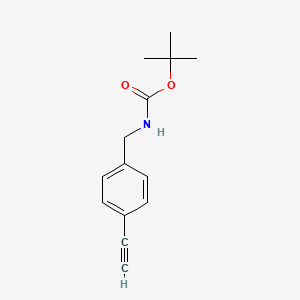

tert-Butyl 4-ethynylbenzylcarbamate

Description

Contextualizing tert-Butyl 4-ethynylbenzylcarbamate as a Versatile Synthetic Intermediate

The utility of this compound lies in its capacity to participate in a variety of chemical reactions, often in a sequential and controlled manner. The ethynyl (B1212043) group serves as a handle for carbon-carbon bond formation, while the carbamate (B1207046) acts as a protected amine that can be deprotected under specific conditions to reveal a reactive primary amine. This dual functionality makes it a key intermediate in the synthesis of a diverse array of compounds.

The strategic placement of the ethynyl and carbamate groups on a benzyl (B1604629) scaffold provides a rigid framework that can be further elaborated. This structural motif is particularly useful in the construction of molecules with defined spatial arrangements, a critical aspect in fields such as medicinal chemistry and materials science. The commercial availability of this compound further enhances its appeal to synthetic chemists. lookchem.comambeed.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 680190-96-9 |

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.29 g/mol |

| LogP | 2.6926 |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Source: chemscene.com

Significance of the Ethynyl and Carbamate Functional Groups in Chemical Synthesis

The ethynyl group, with its carbon-carbon triple bond, is a cornerstone of modern organic synthesis. wikipedia.org Its high reactivity and linear geometry make it a valuable component in a multitude of transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, allowing for the efficient and regioselective formation of triazoles. chemrxiv.orgnumberanalytics.com This reaction is widely used in bioconjugation, drug discovery, and materials science.

Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. researchgate.net

Other Alkyne Reactions: The ethynyl group can also participate in various other reactions such as hydration, which can lead to the formation of acetyl groups, and radical reactions for the introduction of the ethynyl group itself. acs.orgnih.gov

The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) group in this case, is one of the most widely used protecting groups for amines in organic synthesis. chem-station.commasterorganicchemistry.com Its popularity stems from its ability to:

Mask the Reactivity of Amines: The Boc group effectively deactivates the nucleophilic and basic nature of the amine, preventing unwanted side reactions during synthesis. chem-station.com

Facilitate Purification: The introduction of the lipophilic Boc group can improve the solubility of intermediates in organic solvents, aiding in their purification by chromatography.

Allow for Orthogonal Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed with acid, allowing for selective deprotection in the presence of other protecting groups. masterorganicchemistry.com

The combination of these two powerful functional groups in a single molecule, this compound, provides chemists with a powerful platform for the synthesis of complex and functionally diverse molecules.

Historical Development and Emerging Trends in Ethynyl and Carbamate Chemistry

The chemistry of both ethynyl and carbamate groups has a rich history and continues to evolve with new discoveries and applications.

Ethynyl Chemistry: The use of acetylene (B1199291), the simplest alkyne, as a building block in organic synthesis dates back to the early 20th century. nih.gov The development of transition metal-catalyzed reactions, such as the Sonogashira coupling in the 1970s, revolutionized the use of alkynes in synthesis. researchgate.net More recently, the advent of "click chemistry" has further expanded the utility of the ethynyl group, particularly in the realm of biocompatible reactions. chemrxiv.orgnumberanalytics.com Emerging trends in ethynyl chemistry include the development of new catalytic systems for alkyne functionalization and the use of ethynyl-containing molecules in the synthesis of novel materials and pharmaceuticals. chemrxiv.orgnih.gov

Carbamate Chemistry: Carbamates, also known as urethanes, have long been recognized for their importance in various industrial applications, including the production of polyurethanes. nih.gov In organic synthesis, the use of carbamates as protecting groups for amines became widespread with the development of solid-phase peptide synthesis. chem-station.com The tert-butoxycarbonyl (Boc) group, introduced by McKay and Albertson, remains a cornerstone of this field. masterorganicchemistry.com Current research in carbamate chemistry focuses on the development of new, more efficient methods for their synthesis and the exploration of their role as key structural motifs in pharmacologically active compounds. organic-chemistry.orgmdpi.comacs.org The ability of the carbamate group to act as a stable amide bond isostere has led to its increasing use in medicinal chemistry. nih.gov

The convergence of these two fields of chemistry in molecules like this compound highlights the ongoing quest for more efficient and versatile synthetic tools to address the challenges of modern chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-ethynylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTWALFGFAKUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678856 | |

| Record name | tert-Butyl [(4-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680190-96-9 | |

| Record name | tert-Butyl [(4-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Ethynylbenzylcarbamate

Strategic Approaches to the Synthesis of tert-Butyl 4-ethynylbenzylcarbamate

The construction of this compound is predominantly accomplished through a linear synthesis strategy. This approach involves the sequential modification of a starting molecule, step-by-step, to build the final product. In contrast, a convergent synthesis, where different fragments of the target molecule are prepared separately before being combined, is less common for this particular compound due to its relatively simple structure. fiveable.me The linear pathway is generally favored for its straightforward nature and the ready availability of starting materials.

Convergent and Linear Synthesis Pathways

A theoretical convergent approach might involve the synthesis of a Boc-protected benzyl (B1604629) fragment and a separate ethynyl-containing fragment, followed by their coupling. However, for a molecule of this size, the linear approach is more practical and widely documented.

Precursor-Based Synthesis: From Halogenated Benzylcarbamates

The most established and reliable method for preparing this compound relies on a halogenated benzylcarbamate precursor. This multi-step process begins with the synthesis of a suitable starting material, such as tert-butyl N-(4-bromobenzyl)carbamate, which then undergoes an ethynylation reaction.

Synthesis of tert-Butyl N-(4-bromobenzyl)carbamate and Analogues

The key precursor, tert-butyl N-(4-bromobenzyl)carbamate, is synthesized by protecting the amino group of 4-bromobenzylamine (B181089). nih.gov This is commonly achieved by reacting 4-bromobenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base and solvent. This reaction effectively installs the Boc protecting group on the nitrogen atom, rendering the amine unreactive in subsequent steps. The resulting carbamate (B1207046) is typically a stable, crystalline solid that can be purified by standard laboratory techniques. researchgate.net

Alternatively, starting from 4-bromobenzyl bromide, the synthesis can proceed via different routes, though direct carbamation of the corresponding amine is a common strategy. ambeed.combldpharm.com

Ethynylation Strategies on Aryl Halide Precursors

With the halogenated and protected precursor in hand, the critical C-C bond formation to introduce the alkyne is performed. The Sonogashira cross-coupling reaction is the premier method for this transformation. nih.govorganic-chemistry.orgmdpi.com This palladium- and copper-cocatalyzed reaction couples the aryl bromide (tert-butyl N-(4-bromobenzyl)carbamate) with a terminal alkyne. beilstein-journals.org

A common strategy involves using a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group prevents self-coupling of the alkyne and facilitates the reaction. beilstein-journals.org After the Sonogashira coupling, the TMS protecting group is readily removed under basic conditions (e.g., using potassium carbonate in methanol) to yield the terminal alkyne of the final product.

The reaction conditions for the Sonogashira coupling are crucial for achieving high yields. Key parameters include the choice of palladium catalyst, copper(I) co-catalyst, base, and solvent.

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Example Condition | Role |

| Aryl Halide | tert-Butyl N-(4-bromobenzyl)carbamate | Substrate |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | Ethynyl (B1212043) group donor |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for cross-coupling cycle beilstein-journals.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates formation of the copper acetylide beilstein-journals.org |

| Base | Triethylamine (B128534) (TEA), Diisopropylamine (B44863) (DIPA) | Neutralizes HX produced, aids catalyst regeneration |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

Direct Ethynylation Reactions for Benzylcarbamate Scaffolds

While the Sonogashira coupling of a halogenated precursor is the dominant strategy, research into direct C-H activation for ethynylation exists as an alternative. These methods would theoretically allow for the conversion of tert-butyl benzylcarbamate directly to the desired product, bypassing the need for a halogenated starting material. However, achieving regioselectivity (i.e., ensuring the ethynyl group attaches only at the desired para-position) is a significant challenge. For the specific synthesis of this compound, this approach is not commonly reported in standard literature, and the precursor-based route remains far more prevalent due to its reliability and high regioselectivity.

Protecting Group Strategies for Amine and Alkyne Functionalities

The use of protecting groups is fundamental to the successful synthesis of this compound.

Amine Protection: The amine functionality is protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is ideal for this synthesis for several reasons:

It is stable to the basic and organometallic conditions of the Sonogashira coupling. chemdad.com

It deactivates the amine, preventing it from interfering with the catalytic cycle.

It can be removed under acidic conditions (e.g., with trifluoroacetic acid) if the free amine is required for subsequent reactions, though for many applications, the Boc-protected compound is the final desired product. mdpi.com

Alkyne Protection: The terminal alkyne's acidic proton can lead to undesirable side reactions, particularly homocoupling (Glaser coupling), under Sonogashira conditions. To prevent this, the alkyne is often temporarily protected. The trimethylsilyl (B98337) (TMS) group is a common choice. beilstein-journals.org It is introduced by reacting acetylene (B1199291) with a silylating agent and is robust enough to withstand the coupling reaction. Its subsequent removal is straightforward, typically involving mild base treatment, which does not affect the Boc protecting group on the amine.

Role of the tert-Butyl Carbamate (Boc) Group in Amine Protection

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. chemistrysteps.com Amines are nucleophilic and basic, which can interfere with various reaction conditions. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction, stability under a range of conditions, and facile removal under mild acidic conditions. jk-sci.comtotal-synthesis.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide. jk-sci.comtotal-synthesis.com The amine's nucleophilic nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com The resulting carbonate leaving group subsequently decomposes into carbon dioxide and a tert-butoxide anion, which drives the reaction forward. total-synthesis.com The Boc-protected amine is converted into a carbamate, which is significantly less nucleophilic and basic, rendering it inert to many reagents that would otherwise react with a free amine. total-synthesis.com

A key advantage of the Boc group is its stability towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other protecting groups like the benzyloxycarbonyl (Cbz) group. chemistrysteps.comtotal-synthesis.com Deprotection is typically accomplished using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chemistrysteps.comjk-sci.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com

Table 1: Boc Group Protection and Deprotection

| Process | Typical Reagents | Solvent | Reaction Type |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Tetrahydrofuran (THF) | Nucleophilic Acyl Substitution |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Acid-catalyzed Elimination |

Data derived from multiple sources discussing the standard procedures for Boc protection and deprotection in organic synthesis. jk-sci.comtotal-synthesis.com

Protecting Group Considerations for Terminal Alkynes (e.g., trimethylsilyl)

The terminal C-H bond of an alkyne is acidic and can be deprotonated by bases, and the resulting acetylide can react with various electrophiles. sioc-journal.cnccspublishing.org.cn In the context of cross-coupling reactions like the Sonogashira coupling, which is essential for forming the ethynylbenzyl moiety, protection of the terminal alkyne is often necessary to prevent side reactions such as homocoupling (Glaser coupling). sioc-journal.cnrsc.org

The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes. gelest.comtandfonline.com It is introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as an alkyl lithium or Grignard reagent. The TMS group is sterically bulky enough to prevent unwanted reactions at the terminal position but can be removed under very mild and specific conditions. nih.gov This selective removal is a significant advantage, commonly achieved using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) or potassium carbonate in methanol (B129727). gelest.com This orthogonality allows for deprotection without affecting other sensitive functional groups, including the Boc-protected amine. gelest.com

Table 2: Trimethylsilyl (TMS) Protection and Deprotection of Terminal Alkynes

| Process | Typical Reagents | Key Features |

|---|---|---|

| Protection | Trimethylsilyl chloride (TMSCl), Base (e.g., n-BuLi) | Forms a stable, protected alkyne. |

| Deprotection | Tetra-n-butylammonium fluoride (TBAF) or K₂CO₃/Methanol | Mild, selective cleavage, regenerates the terminal alkyne. |

Data based on common laboratory practices for the protection and deprotection of terminal alkynes. gelest.comtandfonline.com

Optimization of Synthetic Pathways

To ensure an efficient and high-yielding synthesis of this compound, optimization of the reaction conditions and catalyst systems for the key Sonogashira coupling step is critical.

Reaction Condition and Parameter Optimization

The Sonogashira coupling reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com The yield and purity of the product are highly dependent on several parameters.

Solvent: The choice of solvent is crucial. Amine bases like triethylamine can often serve as both the base and the solvent. However, co-solvents such as tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) are frequently used to ensure the solubility of all reactants. rsc.org

Base: A base is required to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate. Common bases include amines like triethylamine or diisopropylamine (DIPA). Inorganic bases can also be used in some protocols. mdpi.com

Temperature: Sonogashira reactions can often be performed at room temperature, particularly with reactive aryl iodides. rsc.org However, for less reactive aryl bromides or chlorides, elevated temperatures may be necessary to achieve a reasonable reaction rate. rsc.org

Stoichiometry: Careful control of the reactant stoichiometry is needed to maximize the yield of the desired cross-coupled product and minimize side products, such as the homocoupling of the alkyne (Glaser product). rsc.org

Table 3: Parameter Optimization for Sonogashira Coupling

| Parameter | Common Options | Influence on Reaction |

|---|---|---|

| Solvent | THF, DMF, Dioxane, Acetonitrile (B52724) | Affects solubility of reactants and catalyst, can influence reaction rate. |

| Base | Et₃N, DIPA, Cs₂CO₃, K₂CO₃ | Essential for alkyne deprotonation and neutralizing HX byproduct. |

| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may lead to side products. |

| Reactant Ratio | Near 1:1 or slight excess of alkyne | Affects conversion and selectivity, minimizing homocoupling. |

This table summarizes general optimization strategies for the Sonogashira reaction. rsc.orgmdpi.comrsc.org

Catalyst Systems for Specific Transformations

The catalyst system in a Sonogashira reaction typically consists of a palladium source, a copper(I) co-catalyst, and often a phosphine (B1218219) ligand.

Palladium Catalyst: The palladium catalyst is the core of the catalytic cycle. Common sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of the palladium precursor and its oxidation state can influence the catalytic activity. Electron-rich and sterically bulky phosphine ligands are generally favored as they promote the rate-determining oxidative addition step. rsc.org

Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While essential in the classic Sonogashira reaction, copper can also promote the undesirable Glaser homocoupling, leading to the development of copper-free protocols. rsc.org

Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich phosphines like XPhos are used to stabilize the palladium center and modulate its reactivity. rsc.org The steric bulk of the phosphine can increase catalytic activity by promoting the formation of coordinatively unsaturated palladium species. rsc.org

Table 4: Common Catalyst Systems for Sonogashira Coupling

| Palladium Source | Copper(I) Salt | Ligand | Typical Substrates |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine (PPh₃) | Aryl iodides, Aryl bromides |

| Pd(OAc)₂ | CuI | Triphenylphosphine (PPh₃) | Aryl iodides, Aryl bromides |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine (PPh₃) | Aryl iodides |

| PdCl₂(dppf) | CuI | dppf | Aryl chlorides, electron-poor aryl bromides |

This table provides examples of catalyst systems commonly employed in Sonogashira cross-coupling reactions. rsc.orgmdpi.com

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comnumberanalytics.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Safer Solvents and Auxiliaries: Traditional synthesis often uses volatile and hazardous organic solvents. jddhs.com Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. instituteofsustainabilitystudies.comjddhs.com In the context of this synthesis, exploring greener solvent options for the coupling and protection/deprotection steps is a key goal.

Design for Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. numberanalytics.com Optimizing the catalyst system to allow the Sonogashira reaction to proceed at lower temperatures is a primary target for making the synthesis more sustainable. numberanalytics.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. jddhs.com The Sonogashira reaction is a catalytic process, but improving catalyst efficiency, reducing catalyst loading, and developing recyclable catalysts are areas of ongoing research to enhance sustainability. numberanalytics.comresearchgate.net Biocatalysis, using enzymes to perform chemical transformations, represents an increasingly important sustainable alternative to traditional chemical methods. chemistryjournals.netresearchgate.net

Table 5: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| 1. Prevention | Optimize reactions to minimize byproduct formation (e.g., Glaser coupling). |

| 2. Atom Economy | The core coupling reaction is efficient; however, protecting group steps reduce overall economy. |

| 5. Safer Solvents | Replace hazardous solvents like DMF with greener alternatives (e.g., water, bio-solvents). jddhs.com |

| 6. Energy Efficiency | Develop catalysts that function effectively at ambient temperature. numberanalytics.com |

| 9. Catalysis | Use highly efficient, low-loading palladium catalysts; explore recyclable or copper-free systems. jddhs.comnumberanalytics.com |

This table illustrates how the 12 Principles of Green Chemistry can be applied to the target synthesis. instituteofsustainabilitystudies.comnumberanalytics.com

Reactivity and Chemical Transformations of Tert Butyl 4 Ethynylbenzylcarbamate

Chemistry of the Terminal Alkyne Moiety

The terminal alkyne group in tert-butyl 4-ethynylbenzylcarbamate is a key reactive site, enabling its participation in a range of chemical reactions, most notably "click chemistry." This class of reactions is characterized by high yields, stereospecificity, and tolerance to a wide array of functional groups and reaction conditions. organic-chemistry.orgwikipedia.org

Click Chemistry Reactions of the Ethynyl (B1212043) Group

Click chemistry provides a powerful and efficient method for the conjugation of molecules. wikipedia.org The terminal alkyne of this compound readily undergoes such reactions, allowing for its attachment to various molecular scaffolds.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. beilstein-journals.orgnih.govnih.gov This reaction is known for its high efficiency, regioselectivity, and compatibility with diverse functional groups and aqueous conditions. organic-chemistry.orgbeilstein-journals.org The reaction proceeds under mild conditions, often at room temperature, and is insensitive to pH changes between 4 and 12. organic-chemistry.orgbeilstein-journals.org

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net The process begins with the coordination of the copper(I) catalyst to the terminal alkyne, which significantly increases the acidity of the terminal proton, facilitating its removal. nih.govnih.gov This leads to the formation of a copper acetylide. Subsequently, the azide coordinates to the copper center, followed by a cycloaddition event to form a six-membered copper-containing ring. researchgate.net This intermediate then undergoes ring contraction to a five-membered triazolyl-copper derivative, which, upon protonolysis, releases the triazole product and regenerates the active catalyst. researchgate.net More recent studies suggest the involvement of a dinuclear copper mechanism, where two copper atoms cooperate in the catalytic cycle. nih.govacs.org This dinuclear pathway is thought to proceed through zwitterionic intermediates. acs.org The rate of the CuAAC reaction is often dependent on the concentration of the copper(I) ions. nih.gov

To improve the efficiency and biocompatibility of CuAAC reactions, various ligand systems have been developed to stabilize the copper(I) oxidation state and accelerate the reaction rate. nih.govnih.gov Tris(triazolylmethyl)amine-based ligands are particularly effective. nih.govnih.gov

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) were among the earlier ligands developed to enhance CuAAC reactions. nih.gov

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and BTTES have been shown to be highly efficient in accelerating CuAAC, with BTTAA often exhibiting the highest activity. nih.gov In a comparative study, BTTAA was found to be more effective than BTTES, THPTA, and TBTA. nih.gov The bulky tert-butyl groups on these ligands are believed to prevent the formation of unreactive polymeric copper acetylide species. nih.gov

The choice of ligand can significantly impact the reaction kinetics, with the ligand-to-copper ratio being a critical parameter. nih.gov While a higher ligand concentration can help maintain the Cu(I) state, an excessive amount can also hinder the reaction by competing with the alkyne and azide for coordination to the copper center. nih.gov

| Ligand | Full Name | Key Features | Relative Efficacy |

|---|---|---|---|

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble, early generation ligand. nih.govmit.edu | Moderate nih.gov |

| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Contains bulky tert-butyl groups and an acetic acid moiety for improved solubility and reactivity. nih.gov | High nih.gov |

| TBTA | Tris(benzyltriazolylmethyl)amine | Early generation ligand. nih.gov | Low nih.gov |

| BTTES | (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl) hydrogen sulfate (B86663) | Contains bulky tert-butyl groups and a sulfate group for good balance of reactivity and solubility. nih.gov | High nih.gov |

The efficiency of the CuAAC reaction can be influenced by several factors, including the copper source, the presence of a reducing agent, and the solvent system. uq.edu.aumdpi.com

Copper Source: Copper(I) salts like CuBr or CuI can be used directly, though they often require an inert atmosphere. beilstein-journals.orguq.edu.au More commonly, the active Cu(I) species is generated in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent. nih.govnih.gov

Reducing Agents: Sodium ascorbate (B8700270) is a widely used mild reducing agent that converts Cu(II) to Cu(I) and helps prevent oxidative side reactions like Glaser coupling. beilstein-journals.orgnih.gov

Solvents: CuAAC reactions are versatile and can be performed in a variety of solvents, including organic solvents like toluene (B28343) and DMF, as well as in aqueous media. beilstein-journals.orguq.edu.aumdpi.com The use of water as a solvent is often advantageous due to its non-toxic and non-flammable nature. mdpi.com Additives like betaine (B1666868) have been shown to accelerate CuAAC in aqueous solutions, allowing for very low copper concentrations. rsc.orgresearchgate.net

Temperature and pH: The reaction is typically robust over a broad temperature range and a pH range of 4 to 12. organic-chemistry.org

The nature of the alkyne itself also plays a role in reactivity. Alkynes conjugated to electron-withdrawing groups, such as propiolamides, can exhibit enhanced reactivity in CuAAC. nih.gov

| Modulator | Example | Function | Reference |

|---|---|---|---|

| Copper(I) Source | CuBr, CuI | Direct source of the catalyst. | beilstein-journals.org, uq.edu.au |

| Copper(II) Source | CuSO₄ | Precursor to the active Cu(I) catalyst. | nih.gov, nih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) and prevents oxidative side reactions. | beilstein-journals.org, nih.gov |

| Solvent | Water, Toluene, DMF | Reaction medium. Water is an environmentally benign option. | beilstein-journals.org, uq.edu.au, mdpi.com |

| Additive | Betaine | Accelerates the reaction in aqueous media. | rsc.org, researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. magtech.com.cn The driving force for this reaction is the ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn This makes SPAAC particularly useful for applications in biological systems where the potential toxicity of a copper catalyst is a concern. The reaction is highly efficient and selective, proceeding readily under physiological conditions. magtech.com.cnnih.gov While this compound itself is not a strained alkyne, it can be readily conjugated to molecules containing a strained alkyne via other means, or it can react with an azide-functionalized partner that has been modified with a strained alkyne. The development of various strained cyclooctynes, such as dibenzocyclooctynes (DIBO), has expanded the scope and utility of SPAAC. nih.govdocumentsdelivered.com

Other Alkyne Functionalizations (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is a cornerstone of modern organic synthesis due to its reliability and mild reaction conditions. wikipedia.org

The process typically employs a dual-catalyst system consisting of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base. libretexts.org The base, often an amine like triethylamine (B128534) or diethylamine, also serves as the solvent and neutralizes the hydrogen halide byproduct formed during the reaction. wikipedia.org In the context of this compound, the molecule would serve as the terminal alkyne component, reacting with a suitable aryl or vinyl halide to yield a more complex, coupled product. The reaction is valued for its compatibility with a wide range of functional groups, allowing the N-Boc protecting group and the aromatic ring to remain intact. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira protocols. These variations often utilize bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle with palladium alone, which can be advantageous in synthesizing molecules where copper sensitivity is a concern. libretexts.org

Table 1: Typical Components for Sonogashira Coupling Reaction

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate (in the copper-catalyzed version). wikipedia.org |

| Base/Solvent | Triethylamine, Diethylamine, DMF | Neutralizes acidic byproducts and can serve as the reaction medium. wikipedia.org |

| Alkyne Component | This compound | Provides the terminal alkyne for coupling. |

| Halide Component | Aryl iodides, Aryl bromides, Vinyl halides | The electrophilic partner in the coupling reaction. wikipedia.org |

Reactions Involving the tert-Butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. nih.gov Its stability under many reaction conditions and the relative ease of its removal make it highly valuable. mcours.net

The removal of the N-Boc group is a critical step in many synthetic pathways to liberate the primary amine for further functionalization. This deprotection is typically achieved under acidic conditions. mcours.net

Traditional methods rely on the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), or hydrogen chloride (HCl) in ethyl acetate. nih.govmcours.net However, a variety of other reagents and conditions have been developed to achieve this transformation, often with improved selectivity and milder conditions. For instance, a method using oxalyl chloride in methanol (B129727) has been reported to efficiently deprotect a wide range of N-Boc protected amines at room temperature with high yields. uky.edursc.org This method is tolerant of various other functional groups. uky.edu Another environmentally conscious approach involves using boiling water as a catalyst for neutral and selective N-Boc deprotection, avoiding the need for any other reagents. rsc.org

Table 2: Comparison of N-Boc Deprotection Methods

| Reagent/Condition | Typical Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temp | 1-2 hours | Standard, highly effective method. nih.govmcours.net |

| HCl | Ethyl Acetate / Dioxane | Room Temp | 1-4 hours | Common and effective alternative to TFA. mcours.net |

| Oxalyl Chloride | Methanol | Room Temp | 1-4 hours | Mild conditions with yields up to 90%. nih.govrsc.org |

| Boiling Water | Water | 90-100 °C | < 15 minutes | A green, reagent-free method. mcours.netrsc.org |

| Montmorillonite K10 Clay | Toluene | Reflux | Variable | Heterogeneous catalyst, easily removed. mcours.net |

The nitrogen atom within the N-Boc group is generally considered unreactive towards derivatization. This low reactivity is due to a combination of steric hindrance from the bulky tert-butyl group and the electron-withdrawing effect of the adjacent carbonyl group. The lone pair of electrons on the nitrogen is delocalized into the carbonyl system, reducing its nucleophilicity.

Therefore, direct derivatization of the carbamate nitrogen is uncommon. The primary chemical transformation involving this part of the molecule is the deprotection to reveal the free amine, which is then readily derivatized. Under extreme alkaline conditions, primary carbamates can be susceptible to decomposition through an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, but this is not a synthetic derivatization strategy. researchgate.net The intended pathway for functionalization at this position is almost exclusively post-deprotection.

Aromatic Ring Functionalization for Expanded Chemical Diversity

The benzene (B151609) ring of this compound offers a third site for modification, primarily through electrophilic aromatic substitution reactions. The challenge and opportunity lie in the directing effects of the existing substituent, the -(CH₂NHBoc) group at position 1 and the ethynyl group at position 4.

The alkylcarbamate moiety (-CH₂NHBoc) is an ortho-, para-directing group and is generally activating. Conversely, the ethynyl group is a deactivating group. In this para-substituted molecule, electrophilic attack will be directed to the positions ortho to the activating -(CH₂NHBoc) group (positions 2 and 6) and meta to the deactivating ethynyl group. This alignment of directing effects provides a strong regiochemical preference, allowing for selective functionalization at the 2- and 6-positions of the aromatic ring.

Potential functionalizations include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions, which would introduce new substituents onto the ring, further expanding the chemical diversity of the molecular scaffold. Recent studies have also highlighted novel methods for achieving para-selective functionalization on substituted benzene rings through carbene-mediated rearrangements, although the applicability to this specific substrate would require empirical validation. nih.gov

Advanced Applications of Tert Butyl 4 Ethynylbenzylcarbamate in Chemical Research

Applications in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent attachment of molecules to biomacromolecules like proteins, and the alkyne functionality of tert-Butyl 4-ethynylbenzylcarbamate makes it an invaluable tool in this field. The alkyne group is largely absent in biological systems, rendering it a bioorthogonal handle that can be selectively targeted with a complementary reaction partner, most commonly an azide (B81097), without interfering with native biological processes. nih.govcolumbia.edu

Strategies for Site-Specific Labeling of Biomolecules

Site-specific labeling is crucial for understanding protein function and for the creation of precisely engineered therapeutic and diagnostic agents. nih.govmdpi.com The terminal alkyne of this compound is central to several strategies for achieving this precision.

One powerful method is the incorporation of unnatural amino acids (UAAs) bearing an alkyne group into the protein's primary sequence during translation. nih.govacs.orgnih.gov By engineering the cellular machinery, an alkyne-containing UAA, derived from a precursor like this compound, can be installed at a specific, genetically encoded site. acs.orgnih.gov This places the alkyne handle at a precise location on the protein, ready for subsequent modification via click chemistry. acs.org

Another strategy involves the chemical modification of specific amino acid residues on the protein surface. nih.gov The N-terminus of a protein, with its unique pKa, can be selectively targeted. researchgate.net Reagents like 2-ethynylbenzaldehydes can react specifically with the N-terminal amine under controlled pH conditions to introduce an alkyne tag. researchgate.net While lysine (B10760008) residues are also common targets for modification due to their primary amines, achieving site-specificity can be challenging due to their frequent presence on the protein surface. nih.govnih.gov However, by controlling reaction conditions or using enzymes, a single lysine can sometimes be targeted. Once the alkyne group is installed, it serves as a platform for attaching a wide array of probes, such as fluorophores or drugs, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of an alkyne-containing UAA into the protein sequence. | Precise control over the modification site at the single amino acid level. | acs.orgnih.gov |

| N-Terminal Modification | Chemical reaction targeting the unique primary amine at the protein's N-terminus. | Allows for modification of the native protein without genetic engineering. | nih.govresearchgate.net |

| Cysteine/Lysine Modification | Targeting the thiol group of cysteine or the amine group of lysine residues. | Utilizes naturally occurring reactive residues. | nih.govnih.gov |

Design of Bioorthogonal Probes Utilizing the Alkyne Functionality

A bioorthogonal probe must react selectively within a biological system without perturbing it. nih.govresearchgate.net The alkyne group is an exemplary bioorthogonal handle because it is small, metabolically stable, and virtually absent in mammalian cells. nih.govcolumbia.edu this compound serves as a precursor for such probes, which are designed to participate in bioorthogonal reactions, most notably the CuAAC and SPAAC. acs.orgnih.gov

The design of these probes focuses on several key "fitness factors," including reactivity, selectivity, and physicochemical properties. nih.gov The reactivity of the alkyne can be tuned, although most strategies focus on modifying the reaction partner (e.g., using strained cyclooctynes for SPAAC to increase reaction rates). acs.orgnih.gov The selectivity of the alkyne-azide reaction is exceptionally high, forming a stable triazole linkage. acs.orglumiprobe.com

Probes derived from this compound can be "smart probes" that, for instance, become fluorescent only after reacting with their target. rsc.orgnih.govrsc.org This "turn-on" capability is highly desirable as it reduces background noise from unreacted probes, enabling clearer imaging without extensive washing steps. nih.gov For example, a probe can be designed where the alkyne is electronically coupled to a fluorophore and a quencher. The click reaction with an azide-tagged biomolecule can alter the electronic structure, releasing the quencher's effect and causing the probe to fluoresce. rsc.org Such probes are invaluable for visualizing cellular processes like the synthesis of DNA, RNA, and proteins in living cells. columbia.eduresearchgate.net

| Reaction | Description | Key Feature | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" reaction between a terminal alkyne and an azide, catalyzed by Cu(I). | High yield and selectivity, but copper can be toxic to cells. | acs.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between an azide and a strained cyclooctyne (B158145). | Copper-free, making it highly biocompatible for live-cell imaging. | acs.orgnih.govresearchgate.net |

| Glaser-Hay Coupling | Copper-catalyzed coupling of two terminal alkynes to form a diyne. | Can be used to dimerize proteins or modify function. | nih.govresearchgate.net |

Immobilization Techniques for Biological Systems and Surfaces

Immobilizing biomolecules onto solid supports is fundamental for applications like biosensors, biochips, and affinity chromatography. rsc.orgnih.gov The alkyne functionality provides a robust anchor for covalent attachment. Surfaces such as gold nanoparticles, magnetic beads, or glass slides can be functionalized with a complementary group, typically an azide. rsc.orgnih.gov

The process involves first modifying the surface with azide-terminated linkers. A protein that has been tagged with an alkyne group (using methods described in 4.1.1) can then be covalently immobilized on the surface via a click reaction. nih.gov This approach offers significant advantages over non-specific adsorption, including the formation of a stable, covalent bond and control over the orientation of the immobilized biomolecule. rsc.org Researchers have successfully used this method to attach active proteins directly from cell lysates to nanoparticles, streamlining the workflow by eliminating the need for prior protein purification. nih.gov This catalyst-free amino-yne click bioconjugation allows for the rapid immobilization of native proteins, preserving their bioactivity for capturing target antibodies or cells. rsc.org

Protein Crosslinking Studies via Click Chemistry

Mapping protein-protein interactions (PPIs) is essential for understanding cellular function. biorxiv.orgresearchgate.netsciety.org Chemical crosslinking coupled with mass spectrometry (CXMS) is a powerful technique for this purpose, where a chemical linker covalently connects interacting proteins. nih.govfrontiersin.org Click chemistry has revolutionized this field by allowing the crosslinking reaction to be split into two separate, orthogonal steps. biorxiv.orgresearchgate.net

In this strategy, two different populations of a bifunctional reagent are introduced into cells. biorxiv.org One reagent contains an amine-reactive group (like an N-hydroxysuccinimide ester) and an alkyne, while the second contains the same amine-reactive group and an azide. biorxiv.orgresearchgate.netbiorxiv.org These reagents label surface-accessible lysines on cellular proteins. biorxiv.orgresearchgate.net When two labeled proteins interact, their alkyne and azide tags are brought into close proximity. The addition of a copper catalyst then triggers an in-situ click reaction, forming a stable triazole crosslink between the interacting proteins. biorxiv.orgresearchgate.netbiorxiv.org

This method significantly enhances the detection of PPIs compared to traditional single-step crosslinkers. biorxiv.orgresearchgate.net The use of enrichable crosslinkers, where the alkyne tag allows for the selective purification of crosslinked peptides using azide-biotin probes, further improves the sensitivity of the analysis, enabling the identification of low-abundance interactions. nih.govfrontiersin.orgnih.gov

Role in Polymer Chemistry and Materials Science

The reactivity of the alkyne group extends beyond bioconjugation into the realm of polymer synthesis, where it can be used to create novel materials with tailored properties.

Synthesis of Functional Polymers via Alkyne Polymerization

Molecules like this compound can serve as monomers for the synthesis of functional polymers. researchgate.net Alkyne metathesis, a reaction that involves the cleavage and reformation of carbon-carbon triple bonds, is a powerful method for creating conjugated polymers. researchgate.net These polymers, which feature a backbone of alternating single and multiple bonds, often possess interesting electronic and optical properties.

By using a monomer containing a functional side chain, such as the Boc-protected amine in this compound, polymers with specific functionalities can be prepared. After polymerization, the Boc group can be removed under mild acidic conditions, exposing a primary amine. This amine can then be further modified, allowing for the attachment of various side chains to the polymer backbone. This post-polymerization modification strategy enables the creation of a diverse range of materials from a single parent polymer, suitable for applications in sensors, organic electronics, and drug delivery systems.

Incorporation into Polymer Architectures via Click Chemistry

The terminal alkyne of this compound makes it an ideal monomer for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency and selectivity allow for the precise construction of complex polymer architectures under mild conditions.

One major application is the formation of cross-linked polymer networks. When combined with multifunctional azide-containing polymers, such as diazido-poly(tert-butyl acrylate), this compound can act as a cross-linking agent. The resulting networks can form materials like hydrogels, which have applications in areas such as drug delivery. researchgate.net The degree of cross-linking and the mechanical properties of the resulting polymer can be tuned by adjusting the stoichiometric ratio of the alkyne and azide components.

The compound is also utilized in the synthesis of branched and star polymers. It can be used as a capping agent for the arms of a multi-arm star polymer. For instance, an azide-terminated polymer can be reacted with a molecule bearing multiple alkyne groups, or conversely, an alkyne-terminated polymer can be "clicked" with a multi-azide core. By using this compound, a defined periphery with latent amine functionality can be installed onto the polymer structure. This approach has been used to create miktoarm (asymmetrical) star polymers with distinct functionalities on jejich arms. researchgate.net

Table 1: Polymer Architectures Synthesized Using this compound via Click Chemistry

| Polymer Architecture | Synthetic Strategy | Key Features |

|---|---|---|

| Cross-linked Networks | Reaction with di- or multi-azide functionalized polymers (e.g., diazido-PtBA). researchgate.net | Formation of hydrogels; tunable mechanical properties; incorporation of protected amine functionality. |

| Branched Polymers | Grafting-to approach where the alkyne "clicks" onto an azide-functionalized polymer backbone. | Creates comb or brush-like structures; introduces peripheral functional groups. |

| Star Polymers | Used as a capping agent for azide-terminated polymer arms radiating from a central core. | Creates well-defined macromolecules with a functional corona. The Boc group can be removed for further modification. |

Development of Polymer-Supported Reagents

Polymer-supported reagents are advantageous as they can be easily separated from the reaction mixture, enabling simplified purification and potential recycling of the reagent. The dual functionality of this compound is well-suited for creating such reagents. zlb.de

The synthesis of a polymer-supported benzylamine (B48309) reagent is a prime example. The process involves immobilizing the molecule onto a solid support, typically a polystyrene resin that has been functionalized with azide groups (e.g., Azide-Merrifield resin). The ethynyl (B1212043) group of this compound is covalently attached to the resin via the CuAAC reaction, forming a stable triazole linkage. researchgate.netmdpi.com Subsequently, the Boc protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to unmask the benzylamine functionality. nih.gov

The resulting material is a polymer-supported benzylamine, which can be used as a solid-phase basic catalyst or as a scavenger for acidic compounds. Furthermore, the now-free amine on the solid support can serve as a synthetic handle for the attachment of other catalysts or reagents, creating a diverse range of functionalized polymer supports. researchgate.net This method provides a clean and efficient way to heterogenize homogeneous catalysts and reagents. nih.govd-nb.info

Utilization as a Building Block in Complex Organic Synthesis

The unique combination of a protected amine and a reactive alkyne makes this compound a valuable building block for the synthesis of complex organic molecules, particularly heterocyclic systems and peptide-like structures.

The ethynylbenzyl moiety is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. nih.gov These reactions are often catalyzed by transition metals like gold or palladium, which are known for their ability to activate alkynes. researchgate.netzlb.de

A common strategy involves the cyclization of an amine or amide derivative onto the tethered alkyne. For example, after deprotection of the Boc group to yield 4-ethynylbenzylamine, the amine can be acylated. The resulting N-acyl derivative can then undergo an intramolecular hydroamination or a related cyclization, often catalyzed by gold(I) salts, to form substituted isoquinoline (B145761) or isoindolinone ring systems. researchgate.netresearchgate.net The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered nitrogen or another nucleophile. zlb.de

Another powerful method is the intramolecular Diels-Alder reaction. The N-substituted derivative of 4-ethynylbenzylamine can be designed to contain a suitable diene, which can then react with the alkyne (dienophile) to construct complex polycyclic frameworks. rsc.org These synthetic routes provide access to molecular scaffolds that are prevalent in pharmaceuticals and natural products.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Heterocyclic System | Synthetic Approach | Catalyst/Conditions |

|---|---|---|

| Isoquinolines | Intramolecular cyclization of an N-acyl derivative of 4-ethynylbenzylamine. | Gold (Au) or Palladium (Pd) catalysis. researchgate.netresearchgate.net |

| Benz[f]isoindolines | Intramolecular Diels-Alder reaction of a precursor derived from the arylpropargyl amide. | Thermal conditions with a base (e.g., DBU). rsc.org |

| Fused Pyridoheterocycles | Base-promoted cycloisomerization involving the alkyne and a tethered nitrile or other group. nih.gov | Organic base (e.g., TBD). nih.gov |

In medicinal chemistry, this compound serves as a valuable building block for non-canonical amino acids (ncAAs) and peptidomimetics. nih.govnih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation. nih.gov

The Boc-protected amine is a standard feature in solid-phase peptide synthesis (SPPS). peptide.com The molecule can be incorporated into a peptide sequence by first deprotecting the Boc group and then coupling the resulting free amine to the carboxylic acid of a resin-bound peptide chain using standard coupling reagents.

The rigid 4-ethynylbenzyl group acts as a structural scaffold. When incorporated into a peptide backbone, it can enforce specific conformations, such as β-turns, which are critical for protein-protein interactions. nih.gov The terminal alkyne provides a powerful tool for post-synthetic modification. After the peptide has been synthesized, the alkyne can be selectively functionalized using click chemistry. researchgate.net This allows for the attachment of fluorescent dyes, imaging agents, drug molecules, or other peptides to create complex bioconjugates. durham.ac.uk

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses several structural features that enable it to participate in self-assembly processes to form ordered, higher-order structures. rsc.orgnih.gov

The key interactions that drive the self-assembly of this molecule are hydrogen bonding and π-π stacking. The carbamate (B1207046) group contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygens). This allows the molecules to form robust, directional hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net

Table 3: Supramolecular Interactions and Potential Assemblies

| Interaction Type | Participating Groups | Resulting Structure/Effect |

|---|---|---|

| Hydrogen Bonding | Carbamate N-H (donor) and C=O (acceptor). nih.govresearchgate.net | Formation of linear chains and 2D sheets; provides directionality and strength to the assembly. rsc.org |

| π-π Stacking | Aromatic phenyl rings. nih.gov | Stabilizes the packing of molecules; often leads to columnar or layered structures. |

| Weak C-H···π/O Interactions | Ethynyl C-H or benzyl (B1604629) C-H with a neighboring phenyl ring or carbonyl oxygen. | Further refines and stabilizes the three-dimensional packing of the assembly. nih.gov |

Spectroscopic and Computational Characterization in Research of Tert Butyl 4 Ethynylbenzylcarbamate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of tert-butyl 4-ethynylbenzylcarbamate. Each technique provides unique insights into the compound's atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed in the characterization of this compound.

Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton to its specific location within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (C(CH₃)₃) | ~1.51 | singlet | 9H |

| Methylene (B1212753) (CH₂) | ~4.25 | doublet | 2H |

| Amine (NH) | ~4.90 | broad singlet | 1H |

| Aromatic (C₆H₄) | ~7.20-7.45 | multiplet | 4H |

| Acetylenic (C≡CH) | ~3.05 | singlet | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (ppm) |

| tert-butyl (C(CH₃)₃) | ~28.3 |

| tert-butyl (quaternary C) | ~80.5 |

| Methylene (CH₂) | ~44.5 |

| Aromatic (C-CH₂) | ~138.0 |

| Aromatic (C-C≡CH) | ~121.0 |

| Aromatic (CH) | ~128.0, ~132.5 |

| Acetylenic (C≡CH) | ~83.5 |

| Acetylenic (C≡CH) | ~77.5 |

| Carbonyl (C=O) | ~155.0 |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Key IR Absorption Bands:

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3350 | Amine group |

| C≡C-H Stretch | ~3300 | Terminal alkyne |

| C-H Stretch (aromatic) | ~3100-3000 | Aromatic ring |

| C-H Stretch (aliphatic) | ~2980-2850 | tert-butyl and methylene groups |

| C≡C Stretch | ~2110 | Alkyne triple bond |

| C=O Stretch | ~1690 | Carbonyl group of the carbamate (B1207046) |

| C=C Stretch (aromatic) | ~1600, ~1500 | Aromatic ring |

| N-H Bend | ~1530 | Amine group |

| C-O Stretch | ~1160 | Carbamate group |

While IR spectroscopy is more commonly reported, Raman spectroscopy can provide additional information, particularly for the non-polar C≡C triple bond, which often gives a strong Raman signal. The symmetric vibrations of the aromatic ring are also typically more prominent in the Raman spectrum.

Mass Spectrometry Techniques (LC-MS, EIMS, UPLC-MS) for Molecular Weight and Fragmentation Analysis.ambeed.com

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Molecular Weight and Fragmentation:

The nominal molecular weight of this compound is approximately 245.31 g/mol . In mass spectrometry, the molecule can be ionized, and the resulting molecular ion peak ([M]⁺) would be observed. Further fragmentation of the molecular ion provides structural information.

Expected Fragmentation Patterns:

Loss of the tert-butyl group: A prominent fragment would likely correspond to the loss of the tert-butyl group (-57 Da), resulting in a fragment ion at m/z ~188.

Loss of the Boc group: Cleavage of the carbamate bond could lead to the loss of the entire tert-butoxycarbonyl (Boc) group (-101 Da), yielding a fragment at m/z ~144.

Benzylic cleavage: Fragmentation at the benzylic position could result in a tropylium-like ion or other rearranged species.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful as they couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the target compound's presence. ambeed.com Electron Ionization Mass Spectrometry (EIMS) is a common ionization technique that provides detailed fragmentation patterns.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of non-volatile and thermally unstable compounds like this compound.

Purity Assessment:

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, potentially with derivatization to increase its volatility.

Purity and Byproduct Analysis:

For GC analysis, a capillary column with a suitable stationary phase would be used. The instrument parameters, such as injector temperature, oven temperature program, and detector temperature, would need to be optimized. GC can be effective in separating volatile impurities or byproducts from the main compound. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) as the detector would provide quantitative and qualitative information, respectively. However, due to the compound's polarity and potential for thermal degradation, HPLC is often the preferred chromatographic method for analysis. clinichrom.comnist.gov

Computational Chemistry Approaches to Understand Reactivity and Structure

Computational chemistry serves as a powerful lens to investigate the nuances of molecular structure and reactivity, providing insights that are often complementary to experimental findings. For this compound, these theoretical methods are crucial for mapping its conformational possibilities, understanding its electronic properties, and predicting how it interacts with other chemical species.

Conformational Analysis and Molecular Modeling

The flexibility of this compound, which arises from several rotatable single bonds, means it can exist in various three-dimensional arrangements or conformations. Conformational analysis seeks to identify the most stable of these, which are the forms the molecule is most likely to adopt. The shape of a molecule is critical as it dictates how it can interact with other molecules.

Molecular modeling, through techniques like molecular mechanics and quantum chemistry, allows for the exploration of a molecule's potential energy surface. By systematically rotating key bonds—such as the C-N bond of the carbamate and the bond linking the benzyl (B1604629) group to the nitrogen—and calculating the energy of each resulting structure, a detailed conformational landscape can be constructed. These calculations help to understand the balance of forces, including steric hindrance from bulky groups like the tert-butyl group, that determines the preferred molecular shape. For molecules with bulky substituents, achieving a low-energy conformation is crucial. The goal of conformational analysis is to find the arrangement with the minimum possible energy.

Interactive Data Table: Table 1: Illustrative Conformational Data for this compound This table presents hypothetical but representative data from a computational conformational analysis study.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (O=C-N-C) | Dihedral Angle (C-N-C-C_aryl) |

| Conf-1 | 0.00 | 179.2° | 88.5° |

| Conf-2 | 1.54 | -178.8° | -90.1° |

| Conf-3 | 3.12 | 4.8° | 89.3° |

Electronic Structure Calculations for Reactivity Prediction

To predict how this compound will behave in chemical reactions, scientists turn to electronic structure calculations, often using Density Functional Theory (DFT). These calculations provide a detailed picture of the electron distribution within the molecule.

Key insights are gained by examining the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO's energy level indicates the molecule's tendency to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a vital indicator of chemical reactivity and stability. A recent study identified the compound as electron-rich with significant electron-donating and accepting capabilities, and its band gap was suggestive of Nonlinear Optical (NLO) properties. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, which are prime targets for nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding and predicting the molecule's reactive behavior.

Interactive Data Table: Table 2: Representative Electronic Properties of this compound from DFT Calculations This table contains typical values that would be obtained from DFT calculations for this type of molecule.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.7 eV | Relates to electron-donating ability |

| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.8 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Prediction of Molecular Interactions in Complex Systems

Understanding how this compound interacts with other molecules is fundamental to its application, for example, as a building block in supramolecular chemistry or as a ligand for a biological target. Computational methods can simulate these interactions with a high degree of accuracy.

Molecular docking is a technique used to predict how a molecule like this compound (the ligand) might bind to a larger molecule (the host or receptor). This is particularly relevant in drug discovery, where researchers might investigate interactions with proteins. In other studies, the ability of similar compounds to bind with DNA has been measured and then simulated using molecular docking to understand the nature of the compound-DNA complexes. nih.gov

For more detailed investigations, quantum chemical calculations can model the specific forces at play between molecules. These can include hydrogen bonds, π-stacking interactions involving the benzene (B151609) ring, or interactions with metal centers via the ethynyl (B1212043) group. These calculations provide precise information on the geometry and energy of the intermolecular complex, offering a deep understanding of the binding event at a molecular level.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The terminal alkyne group in tert-Butyl 4-ethynylbenzylcarbamate is a key handle for various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. numberanalytics.comnumberanalytics.com Future research will likely focus on developing more advanced and efficient catalytic systems for reactions involving this compound.

Key areas for future investigation include:

Development of Novel Catalysts: While traditional palladium and copper catalysts are effective, research is moving towards more sustainable and efficient alternatives. numberanalytics.commdpi.com This includes the exploration of ligand-free and heterogeneous catalysts, such as palladium nanoparticles, which offer advantages like milder reaction conditions, higher yields, and easier catalyst recycling. numberanalytics.commdpi.com

Copper-Free Sonogashira Reactions: To circumvent the formation of undesirable alkyne homocoupling byproducts and reduce environmental concerns associated with copper, the development of copper-free Sonogashira coupling protocols is a significant area of interest. mdpi.comacs.org Future studies could explore the application of these improved systems with this compound for the synthesis of complex molecules.

Mechanochemical Activation: Mechanochemical methods, such as ball milling, are emerging as green and sustainable alternatives to traditional solvent-based reactions. mdpi.com Investigating the use of mechanochemistry for Sonogashira couplings and other reactions involving this compound could lead to more environmentally friendly and efficient synthetic processes. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to form carbon-carbon bonds. rsc.org Exploring the alkynylation of radicals generated from various precursors in the presence of this compound could open up new synthetic possibilities. rsc.org

A summary of potential catalytic systems for future exploration is presented in the table below.

| Catalytic System | Potential Advantage | Relevant Research Area |

| Palladium Nanoparticles | Milder conditions, higher yields, recyclability | Heterogeneous Catalysis |

| Copper-Free Systems | Avoidance of homocoupling, reduced toxicity | Green Chemistry |

| Mechanochemical Activation | Solvent-free, high efficiency | Sustainable Synthesis |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Radical Chemistry |

Expanding the Scope of Bioconjugation Applications

The terminal alkyne functionality makes this compound an ideal candidate for "click chemistry," a set of powerful and highly selective bioorthogonal reactions. nih.govnih.gov This opens up vast possibilities for its use in bioconjugation, the process of linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. nih.govnih.gov

Future research in this area could focus on:

Development of Novel Bioconjugates: After deprotection of the Boc group to reveal the amine, the resulting molecule can be attached to various payloads. The terminal alkyne can then be used to "click" the entire construct onto a biomolecule of interest that has been functionalized with an azide (B81097) group. nih.gov This could be used to create novel antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes. acs.org

In Vivo Applications: A significant challenge in click chemistry is the cytotoxicity of the commonly used copper catalyst. nih.gov Future research will likely focus on the development and application of copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), with derivatives of this compound for in vivo imaging and therapeutic applications. nih.govacs.org

PROTACs and Molecular Degraders: Proteolysis-targeting chimeras (PROTACs) are an emerging class of drugs that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. dundee.ac.ukresearchgate.net Given that this compound can act as a linker, future research will undoubtedly explore its incorporation into novel PROTAC designs. pnas.orgnih.gov This includes the development of orally bioavailable degraders and strategies to overcome drug resistance. pnas.orgnih.gov The development of SMARCA2 degraders for cancer therapy is a promising area where this compound could be utilized. preludetx.comnih.gov

| Bioconjugation Application | Potential Impact | Key Research Focus |

| Antibody-Drug Conjugates (ADCs) | Targeted cancer therapy with reduced side effects | Site-specific conjugation and novel linker-payload design |

| In Vivo Imaging | Real-time tracking of biological processes | Development of biocompatible click reactions and fluorescent probes |

| PROTACs and Molecular Degraders | Targeting "undruggable" proteins for degradation | Orally bioavailable degraders and overcoming resistance |

Integration into Advanced Functional Materials with Tailored Properties

The rigid, linear nature of the ethynyl (B1212043) group and the potential for polymerization or incorporation into larger structures make this compound an interesting monomer for the synthesis of advanced functional materials.

Future research directions in this domain include:

Conjugated Microporous Polymers (CMPs): CMPs are a class of porous materials with extended π-conjugation, making them promising for applications in gas storage, catalysis, and electronics. wikipedia.org Sonogashira coupling is a key reaction for the synthesis of CMPs. wikipedia.org Future work could involve using this compound or its derivatives as building blocks to create novel CMPs with tailored porosity and electronic properties.

Functional Polymers for Biomedical Applications: Synthetic hydrophilic polymers with specific functional groups have a wide range of biomedical applications. escholarship.org By modifying the structure of this compound and polymerizing it, new functional polymers could be designed for applications such as drug delivery, tissue engineering, and biosensing. youtube.com

Stimuli-Responsive Materials: The Boc-protecting group can be removed under specific conditions, such as treatment with acid. masterorganicchemistry.com This property could be exploited to create stimuli-responsive materials where the removal of the Boc group triggers a change in the material's properties, such as its solubility or its ability to bind to other molecules.

Theoretical and Computational Investigations of Reaction Mechanisms and Design Principles

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and properties of this compound, guiding future experimental work.

Areas for future computational investigation include:

Reaction Mechanism Studies: Detailed computational studies of the Sonogashira coupling and other reactions involving this compound can help to elucidate the reaction mechanisms and identify key factors that control the reaction's efficiency and selectivity. numberanalytics.com

Deprotection Mechanisms: The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in many synthetic applications of this compound. acs.orgresearchgate.netorganic-chemistry.org Theoretical studies can provide a deeper understanding of the deprotection mechanism under various conditions, aiding in the optimization of this process. acs.org The amide resonance in carbamates, which influences their stability and reactivity, is another area ripe for computational exploration. nih.govacs.org

Monomer and Polymer Design: Machine learning and computational screening are becoming powerful tools for the design of new functional monomers and polymers. rsc.orgillinois.edu These methods could be used to predict the properties of polymers derived from this compound and to design new monomers with optimized characteristics for specific applications. illinois.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-ethynylbenzylcarbamate, and how do reaction conditions influence yield?